molecular formula C14H13N5O3 B2571178 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034596-11-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2571178
CAS No.: 2034596-11-5
M. Wt: 299.29
InChI Key: QZPXQCYLGGPEGU-UHFFFAOYSA-N
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Description

The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide is a heterocyclic molecule featuring a triazolo-pyrazine core substituted with a hydroxy group at position 8 and a 2-methoxybenzamide moiety linked via a methylene bridge. Its molecular formula is inferred as C₁₆H₁₅N₅O₃ (based on structural analogs in and ), with a molecular weight of approximately 337.3 g/mol.

Properties

IUPAC Name

2-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-5-3-2-4-9(10)13(20)16-8-11-17-18-12-14(21)15-6-7-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPXQCYLGGPEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Reduction: This reaction can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Pharmacological Applications

  • Antagonism of Neurokinin Receptors :
    • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide has been identified as a selective antagonist of the neurokinin-3 receptor (NK3R). This receptor is implicated in various physiological processes, including pain perception and reproductive functions. Antagonism of NK3R has been linked to potential therapeutic effects in treating anxiety and depression.
  • Inhibition of Renin :
    • Preliminary studies suggest that compounds with similar structural motifs may exhibit renin-inhibitory activity. Renin inhibitors are crucial in managing hypertension, making this compound a candidate for further exploration in cardiovascular pharmacology.

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and biological activity. The synthetic routes typically include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazolo-pyrazine core.
  • Introduction of the Methoxy Group : Employing methoxylation techniques to attach the methoxy group at the 2-position of the benzamide moiety.

Table: Summary of Biological Activities

Activity TypeDescription
NK3R AntagonismPotential treatment for anxiety and depression through neurokinin modulation
Renin InhibitionPossible application in hypertension management
Antioxidant PropertiesSimilar compounds have demonstrated antioxidant effects in vitro

Case Studies

  • Neurokinin Receptor Modulation :
    • A study demonstrated that selective NK3R antagonists could significantly reduce anxiety-like behaviors in rodent models. The structural similarity between this compound and known NK3R antagonists suggests it may exhibit similar effects.
  • Hypertension Management :
    • Research into related compounds has shown promise as renin inhibitors. Given the structural characteristics of this compound, further studies could elucidate its efficacy in this domain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Triazolo-Pyrazine Derivatives

Substituent Variations at Position 8
  • 8-Hydroxy vs. Impact: Hydroxy groups generally improve aqueous solubility compared to methoxy substituents .
Triazolo-Pyrazine Derivatives with Heterocyclic Modifications
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines ():
    • Compounds such as N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (9) feature fused pyrimidine rings and chlorophenyl/methyl substituents. These modifications reduce polarity and may enhance kinase inhibition (e.g., EGFR-TK) due to steric and electronic effects .
    • Key Difference : The pyrimidine fusion in compounds introduces additional nitrogen atoms, altering electronic distribution compared to the simpler triazolo-pyrazine core of the target compound.

Side Chain Modifications: Benzamide vs. Carboxamide Variants

2-Methoxybenzamide vs. Phenyl-Triazole Carboxamide
  • N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide ():
    • Molecular weight: 336.3 g/mol (C₁₅H₁₂N₈O₂).
    • The phenyl-triazole carboxamide side chain introduces a bulkier, more lipophilic group compared to the target compound’s 2-methoxybenzamide. This may favor interactions with hydrophobic binding pockets in biological targets .
Benzothiadiazole Carboxamide ():

Substituent Effects on Properties

  • Hydroxy vs. Methoxy : Hydroxy groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation. Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration .
  • Benzamide vs. Sulfonamide : Sulfonamide-containing derivatives () show antimalarial activity, while benzamide variants () target kinases, highlighting the role of side chains in target specificity .

Q & A

Q. What are the foundational synthetic strategies for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide?

The synthesis involves two key steps:

  • Cyclization : Reacting hydrazine derivatives with carbonyldiimidazole to form the triazolopyrazine core. For example, cyclization of 3-hydrazinopyrazin-2-ones with carbonyldiimidazole in anhydrous DMF at 100°C for 1 hour yields triazolopyrazine intermediates .
  • Amide Coupling : The methoxybenzamide moiety is introduced via EDCI/HOBt-mediated coupling. For instance, coupling 3,5-di-tert-butyl-4-hydroxybenzoic acid with triazolopyrazine derivatives in DMF at 60°C for 18 hours . Phosphorus oxychloride (POCl₃) is often used to activate hydroxyl groups for substitution reactions .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization : Use solvents like 2-methoxyethanol or ethyl acetate/petroleum ether mixtures for high-purity crystalline products .
  • Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane for polar impurities, particularly when substituents introduce solubility challenges .

Q. Which spectroscopic techniques confirm the structural integrity of the compound?

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.1 ppm), and exchangeable NH/OH protons (δ ~10–12 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1715 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis optimization address low yields in the final coupling step?

  • Solvent Selection : Anhydrous DMF or dioxane improves reaction efficiency by minimizing hydrolysis .
  • Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, to enhance amide bond formation .
  • Reaction Monitoring : Use TLC or LC-MS to identify intermediate degradation and adjust reaction times (e.g., extending from 18 to 24 hours) .

Q. How should contradictory structure-activity relationship (SAR) data be interpreted?

  • Substituent Effects : Fluorine or piperazine groups (e.g., in ) may enhance receptor binding but reduce solubility. Perform comparative assays (e.g., adenosine A1/A2A vs. P2X7 receptor binding) to clarify target specificity .
  • Computational Modeling : Use molecular docking to predict how the methoxybenzamide group interacts with hydrophobic pockets in receptor binding sites .

Q. What experimental designs are robust for evaluating biological activity?

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]CCPA for adenosine A1 receptors) with HEK293 cells expressing recombinant receptors. IC₅₀ values should be validated via triplicate runs .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) to differentiate receptor-mediated effects from nonspecific toxicity .

Q. How can spectral data inconsistencies (e.g., overlapping NMR signals) be resolved?

  • Decoupling Experiments : Apply 2D NMR (COSY, HSQC) to resolve aromatic proton overlaps in the triazolopyrazine core .
  • Deuterium Exchange : Confirm NH/OH proton assignments by treating the compound with D₂O and monitoring signal disappearance .

Data Contradiction Analysis

Q. How to troubleshoot conflicting synthetic outcomes when varying reaction conditions?

  • Case Study : reports benzyl chloride coupling in dioxane (yield: 75%), while uses POCl₃ in anhydrous conditions. To resolve discrepancies:
  • Compare leaving group reactivity (Cl vs. OH) via kinetic studies.
  • Test intermediates (e.g., 8-chloro derivatives) for stability under acidic vs. basic conditions .
    • Statistical Design : Apply a factorial DOE (Design of Experiments) to optimize solvent, temperature, and catalyst interactions .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization () and coupling () for step-by-step guidance.
  • Analytical Standards : Cross-validate spectral data with published triazolopyrazine derivatives ().
  • Biological Assays : Adapt receptor-binding protocols from and for target-specific screening.

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